molecular formula C10H9N3O3 B8801602 1-Methyl-4-nitro-5-phenoxy-1H-imidazole

1-Methyl-4-nitro-5-phenoxy-1H-imidazole

Cat. No. B8801602
M. Wt: 219.20 g/mol
InChI Key: VMLJJTZTMKBFPE-UHFFFAOYSA-N
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Patent
US04900825

Procedure details

A mixture of 17.2 g (0.1 mole) of 1-methyl-4,5-dinitroimidazole, 11.2 g (0.12 mole) of phenol and 4.4 g (0.11 mole) of NaOH in 200 ml of water was stirred for 1 hour at 50° C. Thereafter, the solution was diluted with a further 300 ml of water and was cooled. The precipitated crystals were filtered off under suction and recrystallized from water. 21.0 g (96%) of 1-methyl-4-nitro-5-phenoxyimidazole of melting point 116°-118° C. were obtained.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+]([O-])=O)=[C:5]([N+:10]([O-:12])=[O:11])[N:4]=[CH:3]1.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>O>[CH3:1][N:2]1[C:6]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:5]([N+:10]([O-:12])=[O:11])[N:4]=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=NC(=C1OC1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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